molecular formula C27H31BrN2O B5573410 4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol

4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol

Cat. No.: B5573410
M. Wt: 479.5 g/mol
InChI Key: GLLPAUYZSMFDBH-UHFFFAOYSA-N
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Description

4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol is a complex organic compound with a unique structure that combines a brominated phenol with a tert-butyl group and an imidazolidinyl moiety

Scientific Research Applications

4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol typically involves multiple steps One common method starts with the bromination of 2-tert-butylphenol to introduce the bromine atom at the 4-positionThe reaction conditions often involve the use of solvents like benzene or toluene and catalysts such as potassium ferricyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of polar solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Phenols and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, potentially inhibiting their activity. The imidazolidinyl moiety can interact with nucleic acids or other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-tert-butyl-6-(1,3-dibenzyl-2-imidazolidinyl)phenol is unique due to the presence of both the imidazolidinyl group and the tert-butyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

4-bromo-2-tert-butyl-6-(1,3-dibenzylimidazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31BrN2O/c1-27(2,3)24-17-22(28)16-23(25(24)31)26-29(18-20-10-6-4-7-11-20)14-15-30(26)19-21-12-8-5-9-13-21/h4-13,16-17,26,31H,14-15,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLPAUYZSMFDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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